4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom. The presence of amino and hydroxy functional groups, along with the carboxylic acid benzyl ester moiety, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors to form the azepane ring, followed by the introduction of amino and hydroxy groups. The final step involves esterification to introduce the benzyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield an amine.
Scientific Research Applications
4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-5-hydroxyazepane-1-carboxylic acid benzyl ester include other azepane derivatives with different functional groups, such as:
- 4-Amino-5-hydroxy-azepane-1-carboxylic acid methyl ester
- 4-Amino-5-hydroxy-azepane-1-carboxylic acid ethyl ester
- 4-Amino-5-hydroxy-azepane-1-carboxylic acid propyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzyl ester moiety, in particular, can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic targets.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl 4-amino-5-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c15-12-6-8-16(9-7-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
InChI Key |
PDWYFMYGWHITCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC(C1N)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.